

Application Notes and Protocols: PF-07238025 for In Vivo Mouse Studies

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Compound of Interest

Compound Name: PF-07238025

Cat. No.: B12376519

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Introduction

PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), with an EC₅₀ of 19 nM.^{[1][2]} By inhibiting BCKDK, **PF-07238025** prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This action promotes the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, and **PF-07238025** has shown promise in preclinical mouse models for improving cardiometabolic endpoints and glucose tolerance.^[1] These application notes provide a summary of the recommended dosage of **PF-07238025** for in vivo mouse studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PF-07238025** based on available preclinical data.

Table 1: **PF-07238025** In Vitro Activity

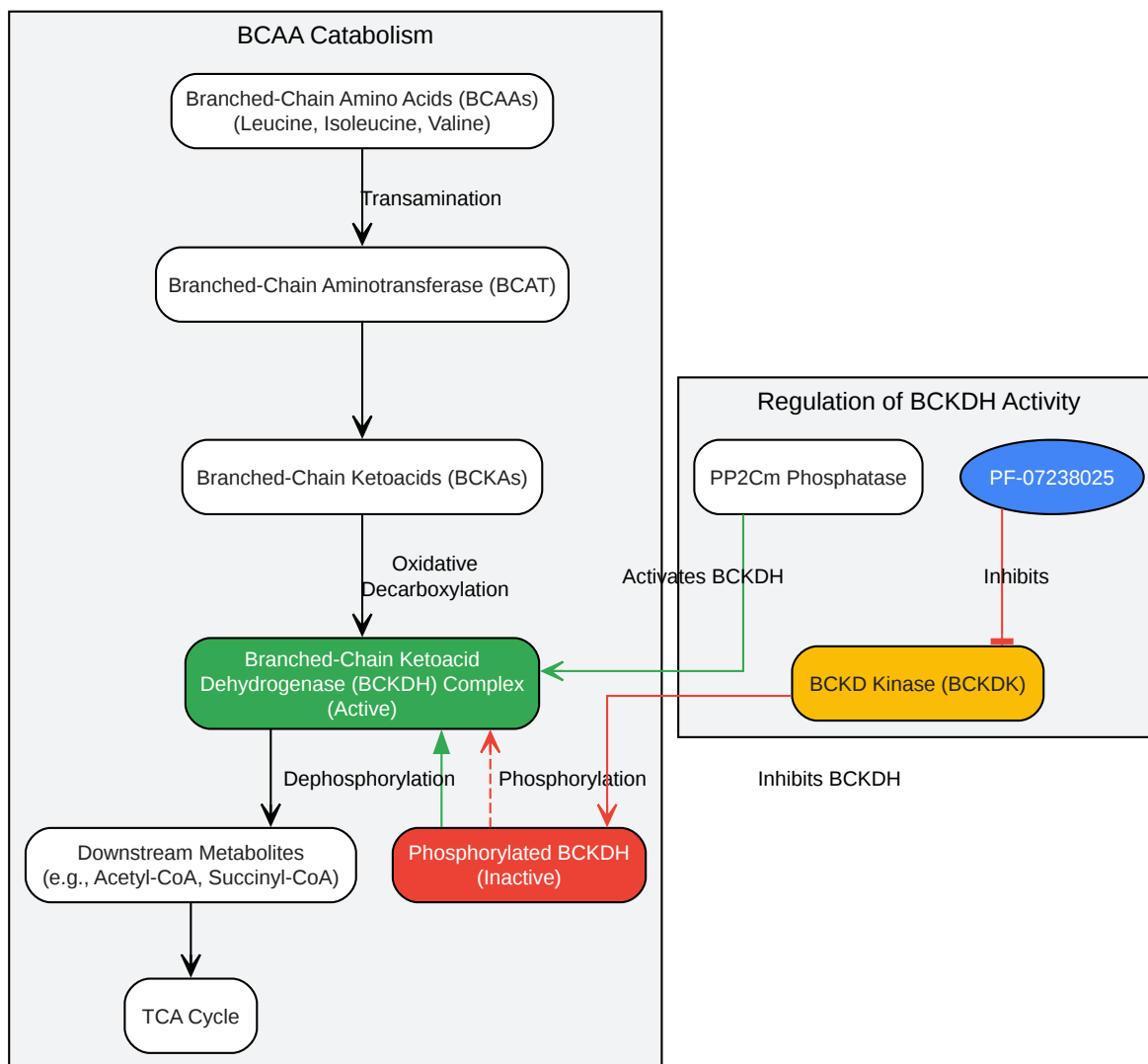
Parameter	Value	Reference
Target	BCKDC Kinase (BDK)	[1]
EC50	19 nM	[1][2]

Table 2: Recommended Dosage for In Vivo Mouse Studies

Dosage	Animal Model	Duration	Observed Effects	Reference
20 mg/kg	High-Fat Diet (HFD)-fed mice	8 weeks	Reduced glucose excursion, significant reduction in BCAAs and BCKAs	[1]
100 mg/kg	High-Fat Diet (HFD)-fed mice	8 weeks	Reduced glucose excursion, significant reduction in BCAAs and BCKAs	[1]

Signaling Pathway

PF-07238025 targets a key regulatory point in the branched-chain amino acid (BCAA) catabolic pathway. The diagram below illustrates the mechanism of action of **PF-07238025**.



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Mechanism of action of **PF-07238025** in the BCAA catabolic pathway.

Experimental Protocols

Preparation of PF-07238025 for Oral Administration

This protocol describes the preparation of a **PF-07238025** solution for oral gavage in mice. It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.

Materials:

- **PF-07238025** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Vehicle Preparation:** Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]
- **Weighing **PF-07238025**:** Accurately weigh the required amount of **PF-07238025** powder based on the desired final concentration and total volume needed for the study.
- **Dissolution:** a. Add the appropriate volume of DMSO to the **PF-07238025** powder and vortex thoroughly until the powder is completely dissolved. b. Sequentially add PEG300, Tween-80, and Saline to the DMSO-drug mixture, vortexing after each addition to ensure a homogenous solution. c. To aid dissolution, especially for higher concentrations, use an ultrasonic bath.^[1]
- **Final Concentration:** A final concentration of 2.5 mg/mL is achievable with this protocol, resulting in a clear solution.^[1]

- Storage: It is recommended to prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[1]

Note on Alternative Vehicles: Other vehicles can be used depending on the experimental requirements. Two alternative formulations to achieve a 2.5 mg/mL solution are:

- 10% DMSO and 90% (20% SBE- β -CD in Saline)[1]
- 10% DMSO and 90% Corn Oil[1]

In Vivo Dosing by Oral Gavage

This protocol outlines the procedure for administering **PF-07238025** to mice via oral gavage. This method ensures accurate delivery of the specified dose.

Materials:

- Prepared **PF-07238025** dosing solution
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
- 1 mL syringes
- Animal scale

Procedure:

- Animal Handling: Acclimatize the mice to handling for several days before the start of the experiment to minimize stress.
- Dosage Calculation: a. Weigh each mouse immediately before dosing. b. Calculate the volume of the dosing solution to be administered based on the mouse's body weight and the target dose (e.g., 20 mg/kg or 100 mg/kg). For a 2.5 mg/mL solution and a 20 mg/kg dose, a 25g mouse would receive 200 μ L.
- Administration: a. Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. b. Gently insert the gavage needle into

the esophagus. Do not force the needle. c. Once the needle is correctly positioned, slowly administer the calculated volume of the **PF-07238025** solution. d. Carefully withdraw the needle.

- Monitoring: After administration, monitor the mouse for any signs of distress, such as labored breathing.
- Frequency: For chronic studies, administer the dose daily or as required by the experimental design. The cited study administered the compound for 8 weeks.[\[1\]](#)

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of **PF-07238025** on glucose metabolism.

Materials:

- Glucometer and test strips
- Glucose solution (e.g., 20% or 50% dextrose in sterile saline)
- Animal scale
- Timer

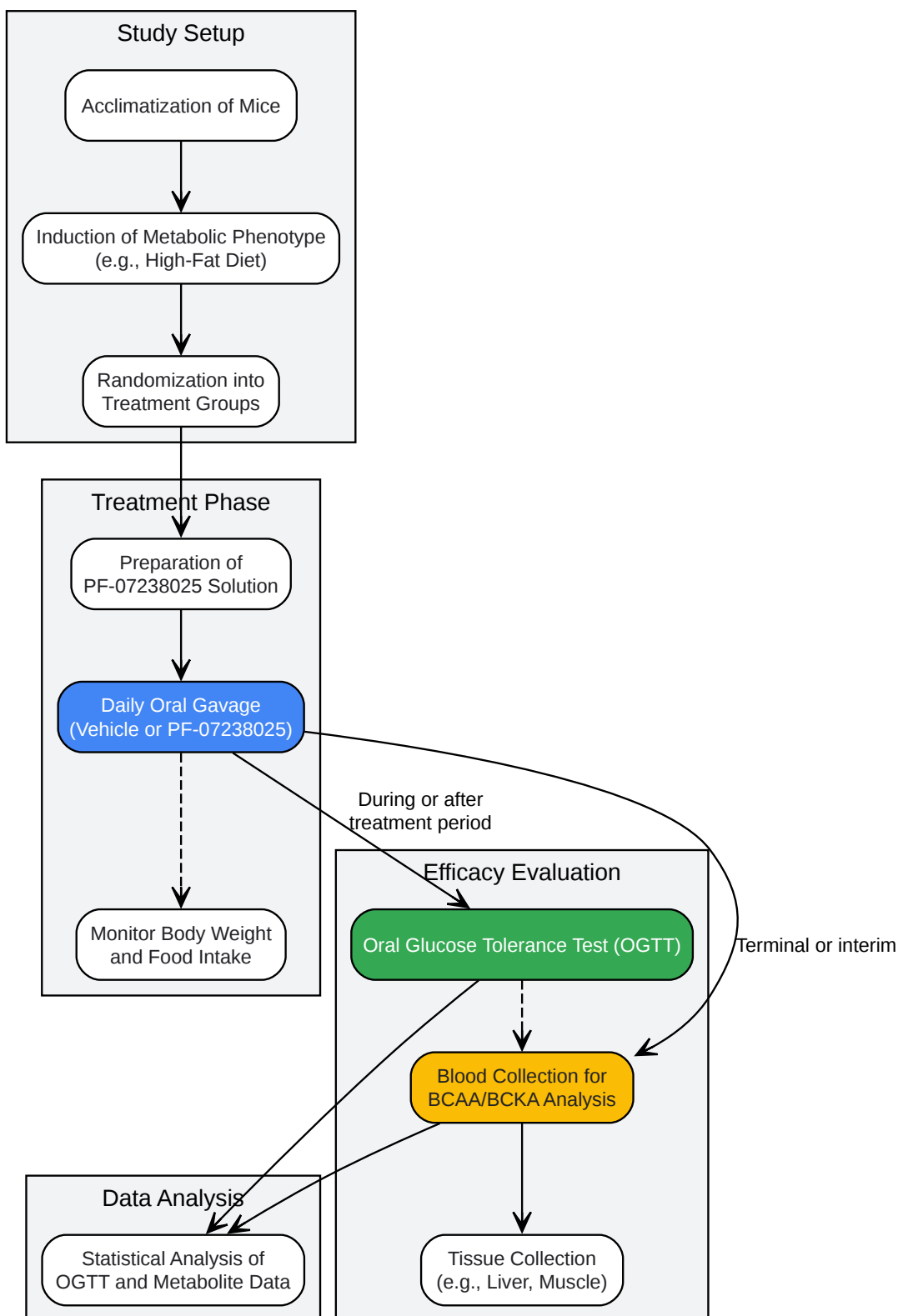
Procedure:

- Fasting: Fast the mice for 4-6 hours before the test. Ensure access to water during the fasting period.
- Baseline Glucose Measurement: a. At the end of the fasting period (time 0), obtain a baseline blood glucose reading. b. A small drop of blood can be collected from the tail vein.
- Glucose Administration: a. Immediately after the baseline measurement, administer a glucose solution via oral gavage. A typical dose is 1-2 g/kg body weight.
- Blood Glucose Monitoring: a. Collect blood samples and measure glucose levels at specific time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

- Data Analysis: Plot the blood glucose concentrations over time for each treatment group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating the efficacy of **PF-07238025**.



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A typical experimental workflow for evaluating **PF-07238025** in mice.

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References

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